(2-Methylbenzofuran-5-yl)methanol
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Overview
Description
(2-Methylbenzofuran-5-yl)methanol is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring with a methyl group at the 2-position and a methanol group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzofuran-5-yl)methanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylphenol with formaldehyde in the presence of an acid catalyst can lead to the formation of the benzofuran ring, followed by reduction to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzofuran-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (2-Methylbenzofuran-5-yl)aldehyde or (2-Methylbenzofuran-5-yl)carboxylic acid .
Scientific Research Applications
(2-Methylbenzofuran-5-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methylbenzofuran-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a similar structure but without the methyl and methanol groups.
2-Methylbenzofuran: Lacks the methanol group at the 5-position.
5-Hydroxy-2-methylbenzofuran: Contains a hydroxyl group instead of a methanol group at the 5-position.
Uniqueness
(2-Methylbenzofuran-5-yl)methanol is unique due to the presence of both the methyl and methanol groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2-methyl-1-benzofuran-5-yl)methanol |
InChI |
InChI=1S/C10H10O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,11H,6H2,1H3 |
InChI Key |
FXPMHIDZJOYHHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)CO |
Origin of Product |
United States |
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